Cas no 744200-38-2 (4-Bromo-2-ethylbenzonitrile)
4-Bromo-2-ethylbenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- Benzonitrile, 4-bromo-2-ethyl-
- Benzonitrile, 4-bromo-2-ethyl- (9CI)
- 4-Bromo-2-ethylbenzonitrile
- AUVHFKHIXUZCKD-UHFFFAOYSA-N
- E91704
- SCHEMBL1366457
- MFCD18826345
- CS-0194294
- FS-6442
- FT-0746663
- 744200-38-2
- AKOS027425844
- ethyl p-bromobenzonitrile
-
- MDL: MFCD18826345
- Inchi: 1S/C9H8BrN/c1-2-7-5-9(10)4-3-8(7)6-11/h3-5H,2H2,1H3
- InChI Key: AUVHFKHIXUZCKD-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C#N)=C(C=1)CC
Computed Properties
- Exact Mass: 208.98404
- Monoisotopic Mass: 208.98401g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 23.8Ų
Experimental Properties
- PSA: 23.79
4-Bromo-2-ethylbenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B614310-10mg |
4-Bromo-2-ethylbenzonitrile |
744200-38-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B614310-50mg |
4-Bromo-2-ethylbenzonitrile |
744200-38-2 | 50mg |
$ 135.00 | 2022-06-07 | ||
| TRC | B614310-100mg |
4-Bromo-2-ethylbenzonitrile |
744200-38-2 | 100mg |
$ 210.00 | 2022-06-07 | ||
| Fluorochem | 069432-1g |
4-Bromo-2-ethylbenzonitrile |
744200-38-2 | 95% | 1g |
£454.00 | 2022-03-01 | |
| Fluorochem | 069432-5g |
4-Bromo-2-ethylbenzonitrile |
744200-38-2 | 95% | 5g |
£1844.00 | 2022-03-01 | |
| eNovation Chemicals LLC | Y1247380-1g |
Benzonitrile, 4-bromo-2-ethyl- (9CI) |
744200-38-2 | 95% | 1g |
$575 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1247380-5g |
Benzonitrile, 4-bromo-2-ethyl- (9CI) |
744200-38-2 | 95% | 5g |
$3550 | 2023-05-17 | |
| abcr | AB516981-500 mg |
4-Bromo-2-ethylbenzonitrile |
744200-38-2 | 500MG |
€528.60 | 2023-04-17 | ||
| abcr | AB516981-1 g |
4-Bromo-2-ethylbenzonitrile |
744200-38-2 | 1g |
€719.40 | 2023-04-17 | ||
| abcr | AB516981-500mg |
4-Bromo-2-ethylbenzonitrile |
744200-38-2 | 500mg |
€528.60 | 2023-09-02 |
4-Bromo-2-ethylbenzonitrile Suppliers
4-Bromo-2-ethylbenzonitrile Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 4-Bromo-2-ethylbenzonitrile
Recent Advances in the Study of 4-Bromo-2-ethylbenzonitrile (CAS: 744200-38-2) in Chemical Biology and Pharmaceutical Research
4-Bromo-2-ethylbenzonitrile (CAS: 744200-38-2) is a brominated aromatic nitrile compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, including potential drug candidates and agrochemicals. Recent studies have explored its utility in medicinal chemistry, particularly in the development of kinase inhibitors and other small-molecule therapeutics. The presence of both bromine and nitrile functional groups in its structure makes it a valuable scaffold for further chemical modifications, enabling the creation of diverse derivatives with tailored biological activities.
One of the most notable applications of 4-Bromo-2-ethylbenzonitrile is its role in the synthesis of kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. Researchers have utilized 4-Bromo-2-ethylbenzonitrile as a starting material to develop novel kinase inhibitors with improved selectivity and potency. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in the synthesis of selective JAK2 inhibitors, which show promise for treating myeloproliferative neoplasms. The bromine atom in 4-Bromo-2-ethylbenzonitrile allows for facile cross-coupling reactions, enabling the introduction of various pharmacophores to enhance binding affinity and pharmacokinetic properties.
In addition to its applications in medicinal chemistry, 4-Bromo-2-ethylbenzonitrile has also been investigated for its potential in agrochemical research. The compound's nitrile group can be transformed into other functional groups, such as amides or carboxylic acids, which are common motifs in herbicides and pesticides. Recent studies have explored its use in the synthesis of novel agrochemicals with improved efficacy and environmental safety profiles. For example, a 2023 study in the journal Pest Management Science reported the development of a new class of herbicides derived from 4-Bromo-2-ethylbenzonitrile, which exhibited potent herbicidal activity against a broad spectrum of weeds while showing minimal toxicity to non-target organisms.
Another emerging area of research involving 4-Bromo-2-ethylbenzonitrile is its use in the development of fluorescent probes and imaging agents. The compound's aromatic core and bromine substituent make it an attractive candidate for the design of probes that can selectively bind to biological targets and emit detectable signals. A recent study in Analytical Chemistry highlighted the synthesis of a fluorescent probe based on 4-Bromo-2-ethylbenzonitrile for the detection of reactive oxygen species (ROS) in live cells. This probe demonstrated high sensitivity and specificity, enabling real-time monitoring of ROS levels in cellular models of oxidative stress-related diseases.
Despite its promising applications, challenges remain in the large-scale synthesis and optimization of 4-Bromo-2-ethylbenzonitrile derivatives. Recent efforts have focused on developing more efficient and sustainable synthetic routes to this compound and its analogs. For instance, a 2022 study in Organic Process Research & Development described a green chemistry approach to the synthesis of 4-Bromo-2-ethylbenzonitrile using catalytic bromination and solvent-free conditions, which reduced waste and improved yield. Such advancements are critical for ensuring the scalability and cost-effectiveness of this compound for industrial applications.
In conclusion, 4-Bromo-2-ethylbenzonitrile (CAS: 744200-38-2) continues to be a valuable building block in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, combined with its potential in drug discovery, agrochemical development, and imaging applications, underscores its importance in the field. Ongoing research efforts are expected to further expand its utility and address current limitations, paving the way for new innovations in science and industry.
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